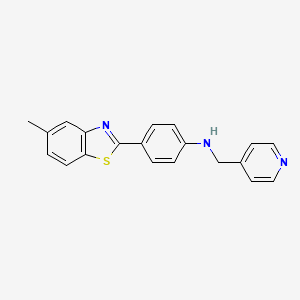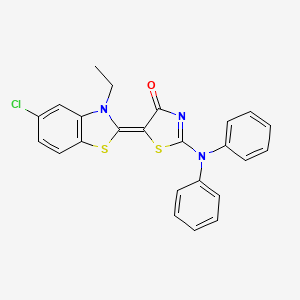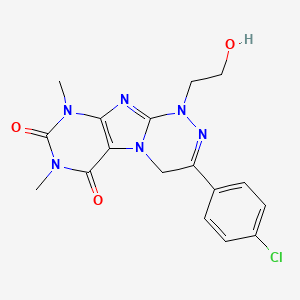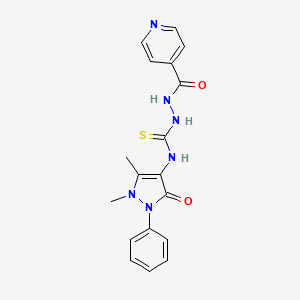![molecular formula C21H21N3O B11515389 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11515389.png)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with dimethyl groups and a benzohydrazide moiety linked to a methylphenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Benzohydrazide Moiety: Benzohydrazide is prepared by reacting benzoyl chloride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the pyrrole derivative with the benzohydrazide in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A compound with a similar pyrrole ring structure but different functional groups.
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: A compound with a pyrazole ring instead of a pyrrole ring.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: A compound with a similar pyrrole ring but different substituents.
Uniqueness
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H21N3O/c1-15-7-11-18(12-8-15)14-22-23-21(25)19-5-4-6-20(13-19)24-16(2)9-10-17(24)3/h4-14H,1-3H3,(H,23,25)/b22-14+ |
InChI Key |
SLRSJAVIIDBZJA-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515312.png)


![ethyl 3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11515324.png)

![7-hydroxy-6-[3-(trimethylsilyl)propyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11515331.png)
![2,2'-sulfanediylbis[N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide]](/img/structure/B11515358.png)
![(2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11515362.png)
![4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11515366.png)
![1-[5-{2-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11515372.png)
![N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide](/img/structure/B11515374.png)
![(7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B11515381.png)

![5-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11515388.png)
